molecular formula C17H18FN3O2S B2385349 N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 952995-67-4

N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2385349
CAS No.: 952995-67-4
M. Wt: 347.41
InChI Key: VJORNWLWFRTGIV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a fluorophenyl group attached to an acetamide moiety, which is further linked to a thiazolo[3,2-a]pyrimidin-3-yl group with propyl substitution.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: Its unique structure may find use in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidin-3-yl core This can be achieved through cyclization reactions involving appropriate precursors such as thiazolium salts and aldehydes

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazolo[3,2-a]pyrimidin-3-yl group can be oxidized to form derivatives with different oxidation states.

  • Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could employ nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to downstream effects in cellular pathways. Further research would be needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)benzamide

  • Cyclopentanecarboxamide, N-(4-fluorophenyl)-

  • Butanamide, N-(4-fluorophenyl)-

  • Benzamide, N-(4-fluorophenyl)-2-bromo-

Uniqueness: N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide stands out due to its unique combination of functional groups and structural complexity

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(5-oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-2-3-13-8-16(23)21-14(10-24-17(21)20-13)9-15(22)19-12-6-4-11(18)5-7-12/h4-8,14H,2-3,9-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJORNWLWFRTGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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